molecular formula C18H21N5 B5768036 1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine

1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine

Cat. No.: B5768036
M. Wt: 307.4 g/mol
InChI Key: AFIVSUZXFAOMEB-UHFFFAOYSA-N
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Description

1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, which is known for its diverse biological activities Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine typically involves the reaction of 1-phenyl-1,2,4-triazole-3,5-diamine with 4-(propan-2-yl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated triazole rings.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to the disruption of essential processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1,2,4-triazole-3,5-diamine: A precursor in the synthesis of the target compound.

    4-(propan-2-yl)benzyl chloride: A key reagent used in the synthesis.

    Voriconazole: A triazole antifungal agent with a similar triazole moiety.

Uniqueness

1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Properties

IUPAC Name

1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13(2)15-10-8-14(9-11-15)12-20-18-21-17(19)23(22-18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIVSUZXFAOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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